4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl, also known as CF3-PhCBF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound belongs to the class of halogenated biphenyls, which are widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences. CF3-PhCBF is synthesized using various methods, and its applications range from scientific research to industrial production.
Mechanism of Action
The mechanism of action of 4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl is not well understood. However, studies have shown that this compound interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can disrupt protein-protein interactions, inhibit enzyme activity, and alter gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl has several advantages for lab experiments. It is stable, easy to synthesize, and has high fluorescence quantum yield. However, this compound has limitations, including low solubility in water, which limits its application in aqueous environments.
Future Directions
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl has significant potential for future research. Some possible future directions include the development of new synthetic methods for this compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biomolecules at the molecular level.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its properties. This compound has been extensively used in scientific research as a fluorescent probe, ligand, and building block. This compound has various biochemical and physiological effects and has potential for future research in various fields.
Scientific Research Applications
4-Chloro-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl has been extensively used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for detecting various biomolecules, including proteins, nucleic acids, and lipids. It has also been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of various organic compounds.
properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4/c14-9-3-6-11(12(7-9)13(16,17)18)8-1-4-10(15)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHKGWWFLXHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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